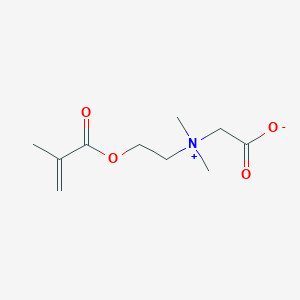
2-((2-(Methacryloyloxy)ethyl)dimethylammonio)acetate
Overview
Description
2-((2-(Methacryloyloxy)ethyl)dimethylammonio)acetate, commonly referred to as 2-(dimethylamino)ethyl methacrylate (DMAEMA), is a monomer that has been extensively studied for its ability to form copolymers with various properties. The interest in DMAEMA stems from its versatile applications, particularly in the development of smart materials that can respond to environmental stimuli such as temperature, pH, and ionic strength .
Synthesis Analysis
DMAEMA has been synthesized through conventional free radical polymerization to create copolymers with methyl methacrylate, resulting in novel salts with different thermal and spectroscopic characteristics . Star-shaped poly(DMAEMA)s with controlled molecular weights and narrow polydispersities have been prepared using core-first group transfer polymerization, demonstrating the ability to tailor the polymer architecture . Additionally, atom transfer radical polymerization (ATRP) has been employed to synthesize amphiphilic copolymers of DMAEMA with n-butyl methacrylate in aqueous media, offering control over molecular weights and copolymer composition . ATRP has also been used to create water-soluble macromonomers of DMAEMA, with the efficiency of the initiator being a critical factor in the polymerization process .
Molecular Structure Analysis
The molecular structure of DMAEMA-based polymers can be analyzed through various techniques. For instance, the arm number and length uniformity of star-shaped poly(DMAEMA)s were investigated using arm cleavage experiments, which are crucial for understanding the thermoresponsive behavior of these polymers . The composition and sequence distribution of DMAEMA in copolymers have been characterized by 1H NMR, confirming the presence of polymerizable allyl groups at the end of each polyDMAEMA chain .
Chemical Reactions Analysis
DMAEMA can undergo selective quaternization reactions to form cationic diblock copolymers, which exhibit reversible micellization in response to pH, salt, and temperature changes in aqueous media . The reactivity of DMAEMA with other monomers, such as methacrylic acid and vinyl phosphonic acid, has been explored to produce copolymers with different salt forms, influencing the thermal degradation behavior of the resulting polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMAEMA-based polymers are influenced by their molecular structure and composition. The thermoresponsive properties of star-shaped poly(DMAEMA)s have been elucidated, showing that the response can be tuned by varying polymer concentration, molecular weight, and arm number . Amphiphilic copolymers of DMAEMA exhibit thermosensitivity and aggregation properties that depend on the architecture of the copolymers, with the lower critical solution temperature being affected by the molecular weight and composition of the copolymer . The thermal degradation of DMAEMA copolymers is also affected by the nature of the salt formed during copolymerization, with the presence of phosphorus monomers leading to the formation of residual char at high temperatures .
Scientific Research Applications
Biocompatible Block Copolymers
2-(Methacryloyloxy)ethyl phosphorylcholine (MPC) is used to create biocompatible copolymers. These copolymers are clinically significant in various biomedical applications. Recent studies have shown that MPC can be homopolymerized with high conversions and good control via atom transfer radical polymerization (ATRP) in protic media. This leads to the synthesis of a wide range of well-defined MPC-based block copolymers. The applications of these copolymers include their use in poly(alkylene oxides) or poly(dimethylsiloxane), and their ability to incorporate a range of methacrylic and other monomers (Ma et al., 2003).
Synthesis and Solution Properties
Poly{2-(N,N-dimethylamino)ethyl methacrylate [poly(DMMA)]} is synthesized and then reacted with hydrogen peroxide, diethyl sulfate, and chloroacetic acid. This forms ion-containing water-soluble polymers such as poly[N,N-dimethyl-N-(2-methacryloyloxyethyl)amine N-oxide], poly[N-ethyl-N,N-dimethyl-N-(2-methacryloyloxyethyl)ammonium ethyl sulfate], and poly[N,N-dimethyl-N-(2-methacryloyloxy)ethylammonioacetate]. These charged polymers' solution properties are analyzed through their reduced viscosities in aqueous solutions, revealing significant insights into their behavior and potential applications (Hiwatashi et al., 2005).
Temperature-Responsive Behavior of Carboxy-Sulfobetaine Block Copolymers
Research on the block copolymer poly(2-((2-(methacryloyloxy)ethyl)dimethylammonio)acetate)-b-poly(3-(N-(2-metharyloylethyl)-N,N-dimethylammonio)propanesulfonate) (PGLBT- b-PSPE) synthesized via RAFT technique demonstrates UCST (upper critical solution temperature) behavior. This study provides insights into the temperature-responsivity of these copolymers and their potential application in various fields, including microfluidic devices and sensors (Lim et al., 2019).
Effects of Halide Anions on Double Hydrophilic Carboxy-Sulfobetaine Block Copolymers
The double polybetaine block copolymer poly(this compound)-block-poly(3-((2-(methacryloyloxy)¬ethyl)dimethylammonio)propane-1-sulfonate (PGLBT-b-PSPE) in sodium halide aqueous solutions exhibits a unique response to salt ions. This reaction, influenced by various halides, has implications in polymer science and applications in fields where ion-specific interactions are crucial (Lim et al., 2020).
Safety and Hazards
It is advised to avoid breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It’s known that this compound is used in research and development , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate. For instance, pH has been shown to affect the state of carboxybetaine-containing diblock copolymers .
properties
IUPAC Name |
2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-8(2)10(14)15-6-5-11(3,4)7-9(12)13/h1,5-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMZRFVLRULBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79702-43-5 | |
| Details | Compound: Ethanaminium, N-(carboxymethyl)-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, inner salt, homopolymer | |
| Record name | Ethanaminium, N-(carboxymethyl)-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, inner salt, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79702-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701027270 | |
| Record name | 2-[Dimethyl(2-oxido-2-oxoethyl)ammonio]ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62723-61-9 | |
| Record name | 2-[Dimethyl(2-oxido-2-oxoethyl)ammonio]ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







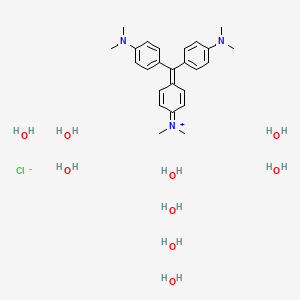
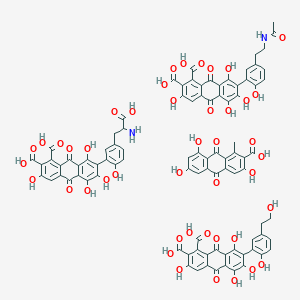

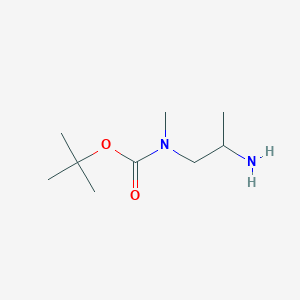

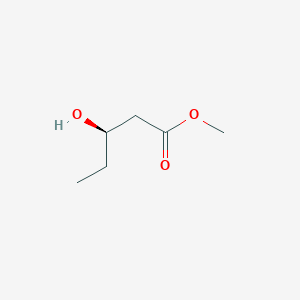

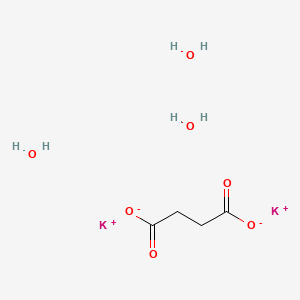

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)